Azide-PEG3-Desthiobiotin is a specialized compound that combines an azide functional group with a polyethylene glycol (PEG) spacer and desthiobiotin. Desthiobiotin is a sulfur-free analog of biotin, which binds to streptavidin with high specificity but lower affinity compared to biotin itself. This unique binding property allows for the elution of desthiobiotinylated proteins from streptavidin affinity resins under mild conditions, minimizing the co-purification of endogenous biotinylated molecules . The full chemical formula for Azide-PEG3-Desthiobiotin is C18H34N6O5, with a molecular weight of 414.5 g/mol .
Azide-PEG3-Desthiobiotin exhibits significant biological activity due to its ability to bind to streptavidin with high specificity. This property makes it valuable for applications such as protein purification, where it can facilitate the isolation of target proteins from complex mixtures. Furthermore, the soft-release characteristic of desthiobiotin allows for easier elution of bound proteins without harsh conditions, preserving their functional integrity .
Synthesis of Azide-PEG3-Desthiobiotin typically involves several steps:
These steps ensure that the resulting compound retains the functional properties necessary for its applications in biochemical research .
Azide-PEG3-Desthiobiotin has diverse applications in biochemical and molecular biology fields:
Studies on Azide-PEG3-Desthiobiotin have demonstrated its ability to interact effectively with streptavidin. The binding kinetics indicate that while its affinity is lower than that of biotin, it still allows for specific interactions that can be exploited in various experimental setups. The mild elution conditions further enhance its utility in studies involving sensitive biomolecules .
Several compounds share structural similarities with Azide-PEG3-Desthiobiotin, each possessing unique properties:
| Compound Name | Binding Affinity | Functional Group | Unique Features |
|---|---|---|---|
| Biotin | High | None | Strongest binding to streptavidin |
| Desthiobiotin | Moderate | None | Soft-release characteristic |
| Azido-Biotin | High | Azide | Directly participates in click chemistry |
| Biotin-PEG3-Azide | Moderate | PEG linker | Combines biotin's strength with PEG's solubility |
| (5,6)TAMRA-PEG3-Azide | Moderate | Fluorescent dye | Allows for visualization alongside bioconjugation |
Azide-PEG3-Desthiobiotin stands out due to its combination of an azide group and desthiobiotin's properties, making it particularly useful for applications requiring both specific binding and mild elution conditions .
The synthesis of Azide-PEG3-Desthiobiotin involves three modular components: the azide-terminated PEG3 linker, desthiobiotin, and the coupling scaffold.
Desthiobiotin Synthesis
Desthiobiotin, a biotin analog lacking the sulfur atom in the tetrahydrothiophene ring, is synthesized via a multi-step route starting from L-cysteine or D-glucose. A 1970 study demonstrated the enzymatic conversion of D-glucose to desthiobiotin using Aspergillus niger, though chemical synthesis remains predominant [2]. Modern approaches employ imidazolidinone ring formation through cyclization of diamino carboxylic acid intermediates, achieving enantiomeric purity via chiral resolution or asymmetric catalysis [2] [4].
PEG3-Azide Linker Preparation
The PEG3-azide component is synthesized by sequential ethoxylation of ethylene glycol, followed by azide introduction. A common strategy involves reacting triethylene glycol monotosylate with sodium azide in dimethylformamide (DMF), yielding the terminal azide with >90% efficiency [4]. The reaction is monitored via Fourier-transform infrared spectroscopy (FT-IR) to confirm azide peak presence at ~2100 cm⁻¹.
Coupling Strategy
The final assembly connects desthiobiotin to the PEG3-azide via an amide bond. Activation of desthiobiotin’s carboxylic acid group using carbodiimide reagents (e.g., EDC or DCC) facilitates coupling with the PEG3-azide’s primary amine. Reaction yields exceed 85% when conducted in anhydrous dichloromethane under nitrogen atmosphere [4].
CuAAC is critical for conjugating Azide-PEG3-Desthiobiotin to alkyne-functionalized biomolecules. The reaction forms a 1,4-disubstituted 1,2,3-triazole linkage under mild conditions.
Reaction Optimization
Mechanistic Insights
The dinuclear copper(I) intermediate coordinates both azide and alkyne, lowering the activation energy for cycloaddition. Density functional theory (DFT) calculations suggest a ΔG‡ of 18.3 kcal/mol for the rate-determining step [5].
Scaling Azide-PEG3-Desthiobiotin synthesis introduces challenges in yield consistency, purification, and storage stability.
Production Hurdles
| Challenge | Mitigation Strategy |
|---|---|
| Copper residue removal | Chelating resins (e.g., Chelex 100) post-CuAAC [5] |
| PEG3 hygroscopicity | Lyophilization under argon atmosphere [1] |
| Desthiobiotin racemization | Low-temperature coupling (0–5°C) [4] |
Purification Methods
Storage Considerations
Azide-PEG3-Desthiobiotin degrades under heat, light, or moisture. Industrial protocols recommend storage at –20°C under nitrogen, with residual moisture <0.1% (Karl Fischer titration) [1].
Azide-PEG3-Desthiobiotin (molecular formula C₁₈H₃₄N₆O₅, molecular weight 414.5 g/mol) exhibits distinct solubility characteristics that reflect its heterogeneous molecular architecture [2]. The compound demonstrates excellent solubility in polar solvents, primarily attributed to the hydrophilic polyethylene glycol spacer component that enhances aqueous compatibility [3].
In polar solvent systems, Azide-PEG3-Desthiobiotin exhibits high solubility across multiple solvents. The compound shows excellent solubility in water due to the hydrophilic PEG component, which consists of three ethylene glycol units that facilitate hydrogen bonding with water molecules [4]. Additionally, the compound demonstrates complete solubility in dimethyl sulfoxide and dimethylformamide, organic solvents commonly employed in bioconjugation reactions [3] [5].
The enhanced aqueous solubility is particularly significant for biological applications, where the compound must maintain stability and availability in physiological conditions. The triethylene glycol linker (PEG3) specifically balances solubility and steric effects, optimizing cell permeability while maintaining the compound's functional integrity [4].
In contrast to its behavior in polar systems, Azide-PEG3-Desthiobiotin exhibits limited solubility in nonpolar solvents. The compound shows negligible solubility in hexane and other aliphatic hydrocarbons [3]. Limited solubility is observed in chloroform, dichloromethane, and tetrahydrofuran, which can be attributed to the polar nature of both the desthiobiotin moiety and the PEG linker [3] [5].
This solubility profile is consistent with the compound's design for aqueous biological systems, where nonpolar solvent compatibility is generally unnecessary for intended applications. The preferential solubility in polar solvents supports the compound's utility in click chemistry reactions performed in aqueous or mixed aqueous-organic solvent systems [3] [7].
| Solvent Type | Solvent | Solubility |
|---|---|---|
| Polar | Water | Highly soluble |
| Polar | DMSO | Soluble |
| Polar | DMF | Soluble |
| Polar | Aqueous Buffer | Soluble |
| Nonpolar | Hexane | Not soluble |
| Nonpolar | Chloroform | Limited solubility |
| Nonpolar | DCM | Limited solubility |
| Nonpolar | THF | Limited solubility |
The spectroscopic characterization of Azide-PEG3-Desthiobiotin provides definitive structural confirmation and enables quality control assessment through multiple analytical techniques. Each spectroscopic method offers distinct advantages for structural elucidation and purity assessment [12] [8].
Nuclear Magnetic Resonance spectroscopy confirms the structural integrity of Azide-PEG3-Desthiobiotin through characteristic chemical shifts corresponding to distinct molecular regions [12] [8]. The compound exhibits confirmation to expected structure by both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy [12] [8].
In proton Nuclear Magnetic Resonance spectra, the desthiobiotin moiety produces characteristic signals for the imidazolidine ring protons and the methyl group at the 5-position. The hexanoic acid chain appears as a series of methylene multiplets, while the PEG spacer generates distinct signals for the ethylene glycol units [17] [18]. The terminal azide group, while not directly observable in proton Nuclear Magnetic Resonance due to lack of attached protons, influences the chemical shift of the adjacent methylene group [17] [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic carbonyl signals from the amide bonds and the imidazolidine ring. The PEG spacer contributes multiple signals in the aliphatic region corresponding to the methylene carbons of the ethylene glycol units [18] [19].
Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within Azide-PEG3-Desthiobiotin. The most diagnostically significant absorption occurs at approximately 2100 cm⁻¹, corresponding to the asymmetric stretching vibration of the azide group (N=N=N) [12] [20].
The amide functional groups produce characteristic stretching vibrations, including the carbonyl stretch typical of amide groups and the associated nitrogen-hydrogen bending modes. The PEG spacer contributes characteristic carbon-oxygen-carbon stretching vibrations of the ether linkages, typically appearing in the 1000-1300 cm⁻¹ region [12] [20].
The desthiobiotin moiety exhibits characteristic absorption bands associated with the imidazolidine ring structure, including carbon-nitrogen stretching vibrations and the carbonyl stretch of the cyclic urea functionality [12] [20].
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for Azide-PEG3-Desthiobiotin. The molecular ion appears at m/z 414.5, corresponding to the protonated molecular ion [M+H]⁺ [21] [2] [12].
Characteristic fragmentation patterns include prominent fragment ions at m/z 197 and 240, which originate from the desthiobiotin affinity tag portion of the molecule [22] [23]. Additional diagnostic ions include the biotin-related fragment at m/z 227.0849 and the biotinyl-PEG fragment at m/z 270.1271, which serve as signature ions for identification purposes [24] [25].
The mass spectrometric fragmentation pattern enables structural confirmation and provides diagnostic ions that facilitate identification in complex biological samples following click chemistry reactions [24] [25] [26].
| Analytical Technique | Key Signatures | Diagnostic Value |
|---|---|---|
| Nuclear Magnetic Resonance | Structural confirmation, chemical shifts | Complete structural elucidation |
| Fourier Transform Infrared | Azide stretch (2100 cm⁻¹), amide bands | Functional group identification |
| Mass Spectrometry | Molecular ion (414.5), fragments (197, 240) | Molecular weight and fragmentation |
The combination of these three spectroscopic techniques provides comprehensive characterization capabilities for Azide-PEG3-Desthiobiotin. Nuclear Magnetic Resonance spectroscopy offers the most detailed structural information, enabling complete structural elucidation and stereochemical assignment [12] [8]. Fourier Transform Infrared spectroscopy provides rapid functional group identification, particularly valuable for quality control assessment [12] [20]. Mass spectrometry enables molecular weight confirmation and generates diagnostic fragmentation patterns essential for compound identification in biological applications [24] [25].